molecular formula C8H3F13 B1297609 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene CAS No. 79272-26-7

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

Cat. No. B1297609
CAS RN: 79272-26-7
M. Wt: 346.09 g/mol
InChI Key: RUVAVKKRUIZRRS-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is a chemical compound with the molecular formula C8H3F13 . It is a member of the class of compounds known as fluoroalkenes .


Molecular Structure Analysis

The molecular structure of 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene consists of a hexene backbone with two trifluoromethyl groups attached at the 3rd carbon and seven fluorine atoms attached at the 4th, 5th, and 6th carbons . The exact 3D conformer of the molecule can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene include a molecular weight of 346.09 g/mol . Other properties such as density, melting point, and boiling point are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Reactivity

Studies have explored the reactivity and synthetic applications of highly fluorinated compounds, including those structurally similar to 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene. For instance, research on fluorinated sulfur-containing heterocycles demonstrates their reactivity towards nucleophilic and oxidizing agents, leading to various ring-opening products and oxidation outcomes, highlighting the potential for creating new molecules with unique properties (Petrov, Lustig, & Marshall, 2007).

Liquid-Liquid Separation Technologies

The use of ionic liquids for the liquid-liquid separation of hex-1-ene from hexane showcases the importance of highly fluorinated compounds in enhancing separation processes. This study suggests that fluorinated ionic liquids can provide excellent selectivity and solute distribution ratios, beneficial for industrial separation techniques (Karpińska, Wlazło, & Domańska, 2017).

Polymer Synthesis

Research into the synthesis of new fluorine-containing polyethers utilizing highly fluorinated monomers demonstrates the role of such compounds in producing materials with low dielectric properties and high thermal stability. These polymers are of interest for applications requiring materials with specific electrical and thermal characteristics (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).

Catalysis and Organic Transformations

The effect of trimethylaluminum on catalytic systems involving fluorinated compounds for isomerization reactions has been studied, indicating the potential of these systems for chemical transformations. Such research paves the way for developing more efficient catalytic processes in organic synthesis (Bravaya, Faingol’d, Babkina, Petrova, Makhaev, Gagieva, Tuskaev, & Bulychev, 2011).

Material Science and Engineering

Studies on the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamines, including structures related to heptafluoro compounds, highlight the importance of such materials in creating advanced polymers. These polymers possess excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Safety And Hazards

The safety and hazards associated with 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene are not detailed in the available literature. As with all chemicals, appropriate safety measures should be taken when handling this compound to prevent exposure and potential harm .

properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F13/c1-2-3(6(13,14)15,7(16,17)18)4(9,10)5(11,12)8(19,20)21/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVAVKKRUIZRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338647
Record name 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

CAS RN

79272-26-7
Record name 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79272-26-7
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